Cas no 2418669-02-8 ((9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate)

(9H-Fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate is a specialized carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a piperazine moiety, and an iodinated aromatic ring. This compound is primarily employed in peptide synthesis and medicinal chemistry due to its dual functionality: the Fmoc group enables selective deprotection under mild basic conditions, while the piperazine and iodo-substituted aromatic system enhance its utility in cross-coupling reactions and targeted modifications. Its structural complexity allows for precise control in organic transformations, making it valuable for constructing advanced intermediates in drug discovery. The compound’s stability under standard handling conditions further supports its use in multistep synthetic routes.
(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate structure
2418669-02-8 structure
Product name:(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate
CAS No:2418669-02-8
MF:C28H30IN3O2
Molecular Weight:567.461179256439
CID:5677449
PubChem ID:165774481

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl N-{[5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenyl]methyl}carbamate
    • EN300-26630859
    • 2418669-02-8
    • (9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate
    • インチ: 1S/C28H30IN3O2/c1-18-20(15-26(29)19(2)27(18)32-13-11-30-12-14-32)16-31-28(33)34-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,15,25,30H,11-14,16-17H2,1-2H3,(H,31,33)
    • InChIKey: LAVUSASALBBBRE-UHFFFAOYSA-N
    • SMILES: IC1C=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C(C)=C(C=1C)N1CCNCC1

計算された属性

  • 精确分子量: 567.13827g/mol
  • 同位素质量: 567.13827g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 665
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.4
  • トポロジー分子極性表面積: 53.6Ų

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26630859-1.0g
(9H-fluoren-9-yl)methyl N-{[5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenyl]methyl}carbamate
2418669-02-8 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26630859-1g
(9H-fluoren-9-yl)methyl N-{[5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenyl]methyl}carbamate
2418669-02-8
1g
$0.0 2023-09-12

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate 関連文献

(9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamateに関する追加情報

Comprehensive Overview of (9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate (CAS No. 2418669-02-8)

The compound (9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate, identified by its CAS number 2418669-02-8, is a highly specialized chemical entity with significant applications in pharmaceutical research and organic synthesis. This molecule features a unique combination of functional groups, including a fluorenylmethyl (Fmoc) protecting group, an iodo substituent, and a piperazine ring, making it a versatile intermediate for drug discovery and peptide chemistry. Its structural complexity and reactivity have garnered attention in the scientific community, particularly in the development of targeted therapies and advanced material sciences.

In recent years, the demand for Fmoc-protected compounds like this one has surged due to their critical role in solid-phase peptide synthesis (SPPS). Researchers frequently search for "Fmoc-protected building blocks" or "piperazine derivatives in drug design," highlighting the relevance of this compound in modern medicinal chemistry. The presence of the iodo group further enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal for constructing complex molecular architectures. This aligns with the growing interest in "click chemistry" and "late-stage functionalization" strategies.

From a synthetic perspective, the carbamate linkage in this compound offers stability under mild conditions, making it ideal for protecting group strategies in multi-step syntheses. The 2,4-dimethyl-3-(piperazin-1-yl)phenyl moiety introduces steric and electronic effects that can modulate the reactivity of adjacent functional groups, a feature often explored in "structure-activity relationship (SAR) studies." Such properties are frequently queried in databases like SciFinder or Reaxys, where terms like "heterocyclic carbamates" or "iodoarene applications" are trending.

Beyond its synthetic utility, this compound's piperazine component resonates with current pharmaceutical trends, as piperazine derivatives are prevalent in CNS-targeting drugs and GPCR modulators. Searches for "piperazine-based scaffolds" or "Fmoc-amine derivatives" reflect its relevance in designing blood-brain barrier (BBB)-permeable molecules. Additionally, the iodo substituent positions it as a candidate for radiolabeling applications, addressing the rising demand for "PET tracer development" and "molecular imaging probes."

Quality control and characterization of CAS 2418669-02-8 are critical, with techniques like HPLC, NMR, and mass spectrometry being essential for verification. Queries such as "HPLC methods for carbamates" or "NMR shifts of Fmoc-protected amines" underscore the analytical challenges associated with such compounds. Proper storage conditions—typically under inert atmospheres at low temperatures—are also frequently discussed in forums and technical guides.

In summary, (9H-fluoren-9-yl)methyl N-{5-iodo-2,4-dimethyl-3-(piperazin-1-yl)phenylmethyl}carbamate represents a convergence of synthetic versatility and pharmaceutical potential. Its design caters to contemporary research needs, from peptide therapeutics to catalysis, while its structural features align with popular search trends in chemistry and drug discovery. As innovation in bioconjugation and small-molecule probes advances, this compound is poised to remain a valuable tool for scientists worldwide.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd